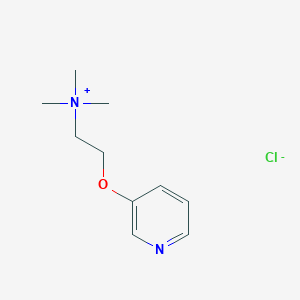
Trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloruro de trimetil(2-piridin-3-iloxietil)azanio; es un compuesto químico con la fórmula molecular C10H17ClN2O. Es una sal de amonio cuaternario que presenta un anillo de piridina sustituido con un grupo trimetilamonio a través de un enlace etoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Cloruro de trimetil(2-piridin-3-iloxietil)azanio; normalmente implica la cuaternización de una amina terciaria con un haluro de alquilo. Un método común es la reacción de 2-(piridin-3-iloxi)etanol con trimetilamina en presencia de un agente halogenante adecuado como cloruro de tionilo o tricloruro de fósforo. La reacción se suele llevar a cabo en condiciones de reflujo para asegurar una conversión completa .
Métodos de Producción Industrial
En un entorno industrial, la producción de Cloruro de trimetil(2-piridin-3-iloxietil)azanio; se puede escalar utilizando reactores de flujo continuo. Esto permite un mejor control de los parámetros de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Cloruro de trimetil(2-piridin-3-iloxietil)azanio; puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el anillo de piridina en derivados de piperidina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piridina o en el enlace etoxi.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como el metóxido de sodio o el tert-butóxido de potasio se pueden emplear para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que la reducción puede producir derivados de piperidina .
Aplicaciones Científicas De Investigación
Cloruro de trimetil(2-piridin-3-iloxietil)azanio; tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Se estudia el compuesto por su potencial como sonda bioquímica y sus interacciones con macromoléculas biológicas.
Medicina: Se están investigando sus posibles aplicaciones terapéuticas, incluido su uso como agente antimicrobiano.
Mecanismo De Acción
El mecanismo de acción del Cloruro de trimetil(2-piridin-3-iloxietil)azanio; implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede actuar como un inhibidor o un activador de vías bioquímicas específicas, dependiendo de su afinidad de unión y de la naturaleza de la molécula diana. El enlace etoxi y el grupo amonio cuaternario juegan un papel crucial en sus interacciones de unión .
Comparación Con Compuestos Similares
Compuestos Similares
- Cloruro de trimetil(2-piridin-4-iloxietil)azanio;
- Cloruro de trimetil(2-piridin-2-iloxietil)azanio;
- Cloruro de trimetil(2-piridin-3-iloxipropil)azanio;
Singularidad
Cloruro de trimetil(2-piridin-3-iloxietil)azanio; es único debido a la posición específica del anillo de piridina y el enlace etoxi, que confieren propiedades químicas y biológicas distintas. Su estructura permite interacciones específicas con dianas moleculares que no son posibles con otros compuestos similares .
Propiedades
Número CAS |
496967-65-8 |
|---|---|
Fórmula molecular |
C10H17ClN2O |
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
trimethyl(2-pyridin-3-yloxyethyl)azanium;chloride |
InChI |
InChI=1S/C10H17N2O.ClH/c1-12(2,3)7-8-13-10-5-4-6-11-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MESGABZZIAYUOF-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC1=CN=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)

![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
